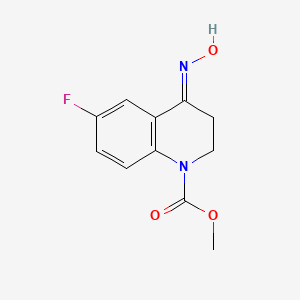![molecular formula C12H4O4 B12887686 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 4480-96-0](/img/structure/B12887686.png)
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4O4 It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione typically involves the cycloaddition of naphthoquinones with olefins. One efficient method is the visible-light-mediated [3+2] cycloaddition reaction, which provides high regioselectivity and functional group tolerance . This environmentally friendly approach yields the desired compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthesis are likely to be applied to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthoquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible light for cycloaddition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include functionalized naphthoquinones, dihydronaphthoquinones, and substituted naphthofurans .
Applications De Recherche Scientifique
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Comparaison Avec Des Composés Similaires
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:
3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione: This compound shares a similar core structure but differs in its hydrogenation state.
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
4480-96-0 |
|---|---|
Formule moléculaire |
C12H4O4 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8-pentaene-10,12-dione |
InChI |
InChI=1S/C12H4O4/c13-11-7-8(12(14)16-11)10-6-4-2-1-3-5(6)9(7)15-10/h1-4H |
Clé InChI |
BGKLNBHHGOVXEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2O3)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
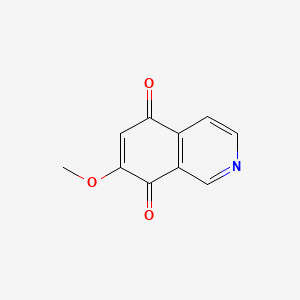
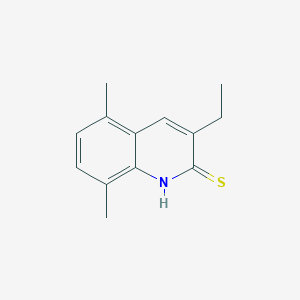
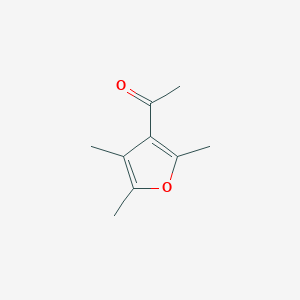

![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
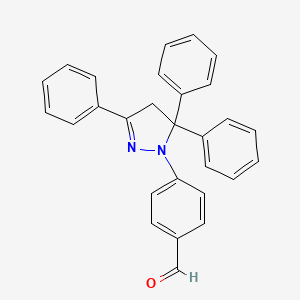
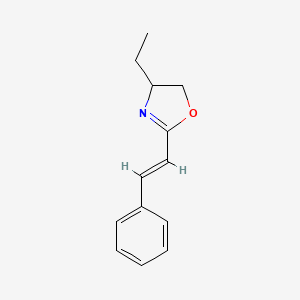

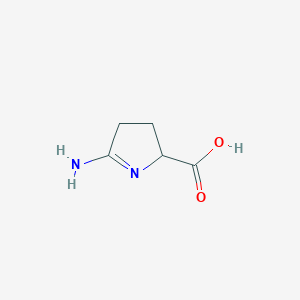
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
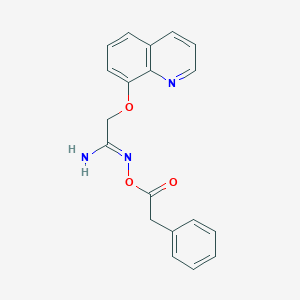
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
